molecular formula C11H15NO2 B14028235 2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide

2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide

Cat. No.: B14028235
M. Wt: 196.26 g/mol
InChI Key: BWVUHPBLCIOQGK-ZWZIAVETSA-N
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Description

2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 is a deuterated compound used in various scientific research applications. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its stability and provide unique properties for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 typically involves the following steps:

    Formation of Benzyl-4-D: The benzyl group is deuterated using deuterium gas (D2) in the presence of a palladium catalyst.

    Acetylation: The deuterated benzyl group is then reacted with N,N-dimethylacetamide in the presence of an acetylating agent such as acetic anhydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Industrial Production Methods

Industrial production of 2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. Advanced purification techniques and quality control measures are employed to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzyl alcohol or benzaldehyde.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of halogenated benzyl derivatives.

Scientific Research Applications

2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 is used in various scientific research fields:

    Chemistry: As a stable isotope-labeled compound, it is used in reaction mechanism studies and kinetic isotope effect experiments.

    Biology: Utilized in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Employed in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.

    Industry: Used in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound provide increased stability and resistance to metabolic degradation. This enhances the compound’s effectiveness in various applications, including drug development and metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    2-[(Benzyl)oxy]-N,N-dimethylacetamide: The non-deuterated version of the compound.

    2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide: A partially deuterated version with deuterium only at the benzyl position.

Uniqueness

2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 is unique due to its complete deuteration at both the benzyl and acetamide positions. This provides enhanced stability and resistance to metabolic degradation compared to its non-deuterated and partially deuterated counterparts.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

196.26 g/mol

IUPAC Name

2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide

InChI

InChI=1S/C11H15NO2/c1-12(2)11(13)9-14-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3/i3D,9D2

InChI Key

BWVUHPBLCIOQGK-ZWZIAVETSA-N

Isomeric SMILES

[2H]C1=CC=C(C=C1)COC([2H])([2H])C(=O)N(C)C

Canonical SMILES

CN(C)C(=O)COCC1=CC=CC=C1

Origin of Product

United States

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